molecular formula C9H8N2O2 B1601144 Methyl imidazo[1,5-a]pyridine-7-carboxylate CAS No. 1377829-50-9

Methyl imidazo[1,5-a]pyridine-7-carboxylate

Cat. No. B1601144
CAS RN: 1377829-50-9
M. Wt: 176.17 g/mol
InChI Key: ZJHLUKGFEIFPFL-UHFFFAOYSA-N
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Description

“Methyl imidazo[1,5-a]pyridine-7-carboxylate” is a chemical compound with the molecular formula C9H8N2O2 . It has a molecular weight of 176.17 . The compound is a light-red to brown solid .


Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H8N2O2/c1-13-9(12)7-2-3-11-6-10-5-8(11)4-7/h2-6H,1H3 . This code represents the molecular structure of the compound.


Chemical Reactions Analysis

Imidazo[1,5-a]pyridine synthesis has been achieved through a transition-metal-free sp3 C–H amination reaction . This involves the use of molecular iodine from 2-pyridyl ketones and alkylamines .


Physical And Chemical Properties Analysis

“this compound” is a light-red to brown solid . It has a molecular weight of 176.17 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Versatile Synthesis Approaches : A one-pot synthesis method for imidazo[1,5-a]pyridines starting from carboxylic acid and 2-methylaminopyridines allows for the introduction of various substituents, using propane phosphoric acid anhydride in ethyl or n-butyl acetate at reflux (Crawforth & Paoletti, 2009). This method highlights the flexibility in synthesizing derivatives of Methyl imidazo[1,5-a]pyridine-7-carboxylate by enabling the addition of different functional groups.

  • Stable N-Heterocyclic Carbenes : The imidazo[1,5-a]pyridine scaffold provides a versatile platform for the generation of new types of stable N-heterocyclic carbenes, crucial for various catalytic and synthetic applications. This versatility is demonstrated through the synthesis and characterization of Rh(I) mono- and biscarbenes from imidazo[1,5-a]pyridin-3-ylidenes (Alcarazo et al., 2005).

  • Photophysical Investigation for Biochemical Applications : A study on imidazo[1,5-a]pyridine-based fluorescent probes showcases their potential in monitoring cellular health through the study of membrane dynamics, hydration, and fluidity. The unique photophysical properties of these compounds make them suitable candidates as cell membrane probes, emphasizing their role beyond synthetic chemistry into bioimaging and diagnostics (Renno et al., 2022).

Potential Therapeutic Applications

  • Broad Therapeutic Scaffold : Imidazo[1,5-a]pyridine derivatives are recognized for their wide range of applications in medicinal chemistry, including anticancer, antimicrobial, and antiviral activities. This broad spectrum of biological activity positions them as a "drug prejudice" scaffold, with several derivatives currently used in marketed preparations. The review of research findings suggests these compounds can be further explored for synthesizing novel therapeutic agents (Deep et al., 2016).

Safety and Hazards

The compound should be handled with care to avoid dust formation . Contact with skin and eyes should be avoided . Personal protective equipment, including face protection and chemical impermeable gloves, should be worn when handling the compound . The compound should be stored in a safe place away from sources of ignition .

Future Directions

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . Future research may focus on developing new synthetic methodologies for imidazo[1,5-a]pyridine and related heterocycles .

Biochemical Analysis

Biochemical Properties

Methyl imidazo[1,5-a]pyridine-7-carboxylate plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including those involved in oxidative cyclization and transannulation reactions . These interactions are essential for the compound’s ability to participate in complex biochemical pathways. The nature of these interactions often involves the formation of stable enzyme-substrate complexes, which facilitate the catalytic processes necessary for biochemical transformations.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can induce apoptosis in certain cell types, as evidenced by nuclear condensation and fragmentation observed at specific concentrations . Additionally, it affects oxidative stress markers, leading to increased reactive oxygen species (ROS) generation and oxidative damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context . The compound’s ability to bind to specific sites on enzymes or other proteins allows it to modulate their activity, leading to changes in gene expression and subsequent cellular responses. These interactions are critical for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation are important factors influencing its long-term effects on cellular function . For example, prolonged exposure to the compound can lead to sustained oxidative stress and apoptosis in certain cell types . These temporal effects are crucial for designing experiments and interpreting results in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression . At higher doses, it can lead to toxic or adverse effects, including significant oxidative damage and apoptosis

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . These interactions can affect metabolic flux and metabolite levels, influencing the overall biochemical landscape of the cell. The compound’s role in oxidative cyclization and transannulation reactions highlights its importance in complex biochemical processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation, which are critical for its biochemical activity. Understanding these transport mechanisms is essential for elucidating the compound’s effects on cellular function and its potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles, where it can exert its biochemical effects

properties

IUPAC Name

methyl imidazo[1,5-a]pyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)7-2-3-11-6-10-5-8(11)4-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHLUKGFEIFPFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CN=CN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70478212
Record name Methyl imidazo[1,5-a]pyridine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70478212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1377829-50-9
Record name Methyl imidazo[1,5-a]pyridine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70478212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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